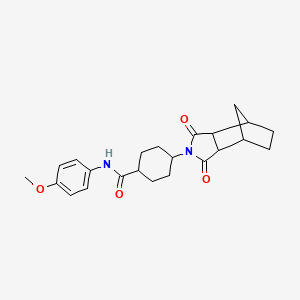
4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-methoxyphenyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-methoxyphenyl)cyclohexanecarboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-methoxyphenyl)cyclohexanecarboxamide typically involves multi-step organic reactions. The process may start with the preparation of the core cyclohexanecarboxamide structure, followed by the introduction of the methoxyphenyl group and the dioxooctahydro-methanoisoindol moiety. Common reagents used in these reactions include cyclohexanecarboxylic acid, methoxybenzene, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-methoxyphenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions may result in the formation of new derivatives with altered functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may be investigated for its potential as a drug candidate. Its interactions with biological targets, such as enzymes or receptors, can provide insights into its therapeutic potential.
Medicine
In medicine, the compound could be studied for its pharmacological properties, including its efficacy and safety as a treatment for various diseases. Researchers may explore its mechanism of action, bioavailability, and potential side effects.
Industry
In industrial applications, the compound may be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of 4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-methoxyphenyl)cyclohexanecarboxamide involves its interaction with molecular targets within biological systems. This may include binding to specific receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-methoxyphenyl)cyclohexanecarboxamide include other cyclohexanecarboxamide derivatives, methoxyphenyl compounds, and dioxooctahydro-methanoisoindol analogs. These compounds share structural similarities but may differ in their chemical properties and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features
Properties
Molecular Formula |
C23H28N2O4 |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-N-(4-methoxyphenyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C23H28N2O4/c1-29-18-10-6-16(7-11-18)24-21(26)13-4-8-17(9-5-13)25-22(27)19-14-2-3-15(12-14)20(19)23(25)28/h6-7,10-11,13-15,17,19-20H,2-5,8-9,12H2,1H3,(H,24,26) |
InChI Key |
APDUSXPRYNKWRC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CCC(CC2)N3C(=O)C4C5CCC(C5)C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


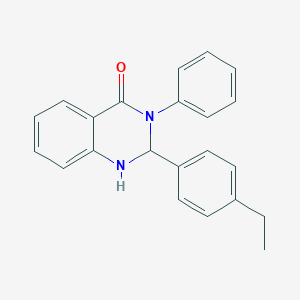
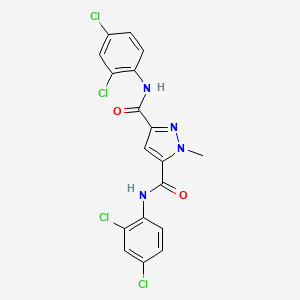
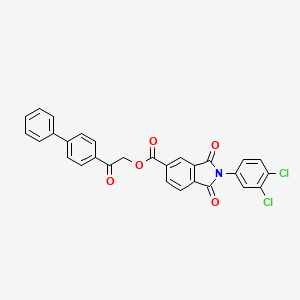
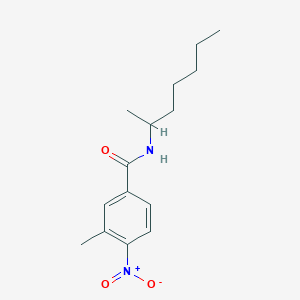
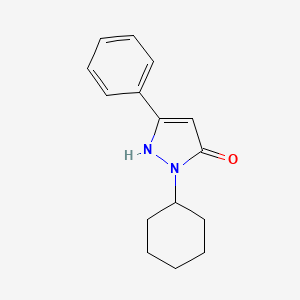
![2-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl furan-2-carboxylate (non-preferred name)](/img/structure/B12463654.png)
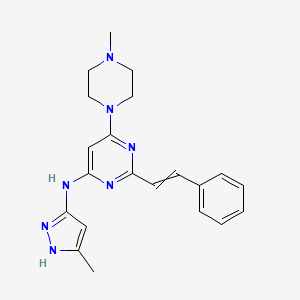
![1-(4-Acetylpiperazin-1-YL)-3-{4-[(2-isopropylphenyl)sulfanyl]-3-nitrophenyl}prop-2-EN-1-one](/img/structure/B12463674.png)
![3-methylphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12463681.png)
![ethyl 3,3,3-trifluoro-2-[(4-methylpyridin-2-yl)amino]-N-[(propan-2-yloxy)carbonyl]alaninate](/img/structure/B12463689.png)
![N''-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'''-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiocarbonohydrazide](/img/structure/B12463696.png)
![6-(4-Hydroxy-2-methyl-6-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)-4-methoxypyran-2-one](/img/structure/B12463698.png)
![N-(2,5-dichlorophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12463709.png)
![N'-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B12463715.png)
